
Acide 5-(trifluorométhyl)pyrimidine-2-carboxylique
Vue d'ensemble
Description
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery and development .
Medicine: In medicine, derivatives of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid are investigated for their potential therapeutic applications. These derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of β-secretase (bace) inhibitors , suggesting potential targets within the amyloid precursor protein (APP) processing pathway.
Biochemical Pathways
The biochemical pathways affected by 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid are likely related to APP processing, given its potential role as a BACE inhibitor . By inhibiting BACE, it could prevent the formation of β-amyloid plaques, thereby affecting the pathogenesis of diseases like Alzheimer’s.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid . .
Analyse Biochimique
Biochemical Properties
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an intermediate in the synthesis of β-secretase (BACE) inhibitors . The compound’s trifluoromethyl group enhances its binding affinity to biological macromolecules, facilitating interactions with enzymes and proteins involved in metabolic pathways. These interactions often involve hydrogen bonding and van der Waals forces, contributing to the compound’s stability and reactivity in biochemical environments .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding efficacy, allowing it to interact with enzymes and proteins more effectively. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with biological macromolecules further underscores its significance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and exposure to light. Long-term studies have shown that the compound can maintain its activity and function over extended periods, although some degradation may occur under certain conditions. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact and higher doses leading to significant biochemical and physiological changes. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound’s role as an intermediate in the synthesis of β-secretase inhibitors underscores its involvement in metabolic processes related to neurodegenerative diseases. Additionally, its interactions with metabolic enzymes can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy. The compound’s trifluoromethyl group plays a crucial role in its transport and distribution, influencing its solubility and permeability across cellular membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 2-chloro-5-trifluoromethylpyrimidine with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic trifluoromethylation of pyrimidine derivatives using transition metal catalysts. This method allows for the efficient introduction of the trifluoromethyl group under milder conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions .
Major Products: The major products formed from these reactions include pyrimidine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 5-(Trifluoromethyl)-2-thiopyridine
Comparison: Compared to similar compounds, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other trifluoromethylated compounds may not be as effective .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTVPKVFQQWGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695385 | |
| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-44-6 | |
| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
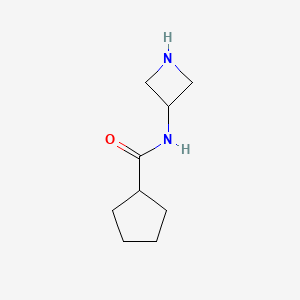
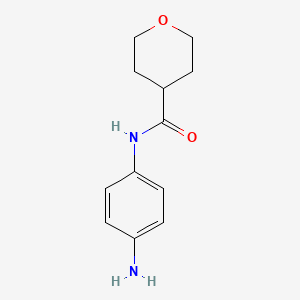

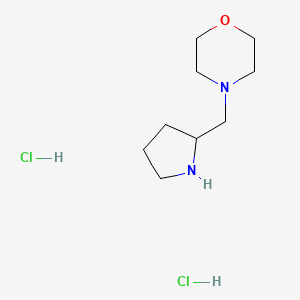
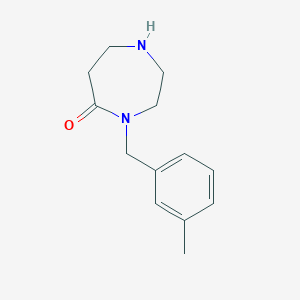
![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
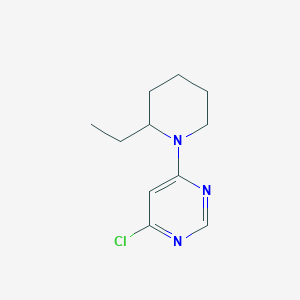
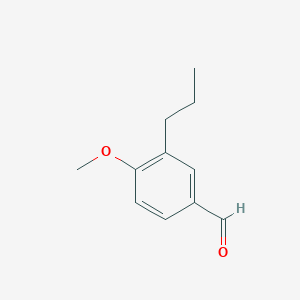
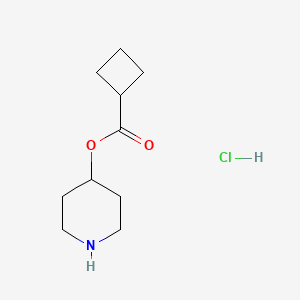
![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)
